molecular formula C15H23NO B13347146 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13347146
M. Wt: 233.35 g/mol
InChI Key: ZFSIFOOYGKZASL-UHFFFAOYSA-N
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Description

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring substituted with a hydroxyl group and an amino group attached to a 2-ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-ethylphenylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium borohydride or lithium aluminum hydride as the reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. For example, the use of a Co-NiO dual catalyst has been reported to enhance the catalytic activity and shorten the reaction time . The reaction is conducted under controlled temperature and pressure conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexanols.

Scientific Research Applications

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the central nervous system, leading to analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((2-Ethylphenyl)amino)methyl)cyclohexan-1-ol is unique due to the presence of the 2-ethylphenyl moiety, which may impart distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[(2-ethylanilino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-2-13-8-4-5-9-14(13)16-12-15(17)10-6-3-7-11-15/h4-5,8-9,16-17H,2-3,6-7,10-12H2,1H3

InChI Key

ZFSIFOOYGKZASL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NCC2(CCCCC2)O

Origin of Product

United States

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